molecular formula C8H13ClN2O B2776197 3-(Pyridin-4-ylamino)propan-1-ol;hydrochloride CAS No. 2247104-37-4

3-(Pyridin-4-ylamino)propan-1-ol;hydrochloride

Cat. No.: B2776197
CAS No.: 2247104-37-4
M. Wt: 188.66
InChI Key: VEVFQFQKBUGFLC-UHFFFAOYSA-N
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Description

3-(Pyridin-4-ylamino)propan-1-ol;hydrochloride is a chemical compound used in scientific research. It is known for its diverse applications ranging from drug discovery to organic synthesis due to its unique properties.

Scientific Research Applications

3-(Pyridin-4-ylamino)propan-1-ol;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards of “3-(Pyridin-4-ylamino)propan-1-ol” (without hydrochloride) are as follows :

Preparation Methods

The synthesis of 3-(Pyridin-4-ylamino)propan-1-ol;hydrochloride typically involves the reaction of pyridine derivatives with appropriate amines and alcohols under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

3-(Pyridin-4-ylamino)propan-1-ol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-ylamino)propan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-(Pyridin-4-ylamino)propan-1-ol;hydrochloride can be compared with other similar compounds, such as:

    3-Piperidin-4-yl-propan-1-ol: Another compound with similar structural features but different functional groups.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share some structural similarities and are also studied for their biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications in various fields of research.

Properties

IUPAC Name

3-(pyridin-4-ylamino)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c11-7-1-4-10-8-2-5-9-6-3-8;/h2-3,5-6,11H,1,4,7H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVFQFQKBUGFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NCCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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